molecular formula C14H12N2O4 B5847491 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide

1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide

Cat. No. B5847491
M. Wt: 272.26 g/mol
InChI Key: CGFWYCCWHULQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoxaline family of compounds, which have been found to have a variety of biological activities.

Scientific Research Applications

1-Ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer activity, and it may be useful in the development of new chemotherapy agents.
Another area of interest is in the study of the nervous system. 1-Ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide has been found to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. It may also work by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide has a variety of biochemical and physiological effects. It has been found to have anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. It may also have antioxidant properties, which could be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is that it has been well-studied and its properties are well-understood. This makes it a useful tool for researchers who are studying the mechanisms of cancer cell growth, neurodegeneration, and other diseases.
One limitation of using this compound in lab experiments is that it may not be suitable for all types of experiments. For example, it may not be useful in studies that require the use of live animals, as it may have toxic effects.

Future Directions

There are many potential future directions for research involving 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide. One area of interest is in the development of new chemotherapy agents for the treatment of cancer. Researchers may also continue to study the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases.
Another potential area of research is in the study of the antioxidant properties of 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide. This compound may be useful in the development of new treatments for diseases that are associated with oxidative stress, such as cardiovascular disease and diabetes.
In conclusion, 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has been studied for its potential applications in scientific research. This compound has anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. While there are limitations to its use in lab experiments, there are many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide has been described in the literature. One method involves the reaction of 2-furoic acid with ethylenediamine to form a furanyl-substituted quinoxaline. This intermediate is then oxidized using hydrogen peroxide to form the final product, 1-ethoxy-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide.

properties

IUPAC Name

1-ethoxy-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-20-16-11-7-4-3-6-10(11)15(18)13(14(16)17)12-8-5-9-19-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFWYCCWHULQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CO3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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